(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid (CAS 136555-16-3) is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions . The compound features a cyclopentyl side chain, which confers distinct steric and hydrophobic properties, making it valuable for designing peptides with enhanced stability or targeted interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅NO₄ (estimated) |
| Molecular Weight | ~387.45 g/mol (calculated) |
| CAS Number | 136555-16-3 |
| Key Applications | Peptide synthesis, hydrophobic motif incorporation |
The cyclopentyl group’s alicyclic structure balances rigidity and hydrophobicity, distinguishing it from aromatic or linear aliphatic analogs.
Properties
IUPAC Name |
(2R)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWHUIQSEKGLAQ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673976 | |
| Record name | (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136555-16-3 | |
| Record name | (2R)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid, often abbreviated as FMOC-D-Cpg-OH, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C22H25NO4
- Molecular Weight : 365.4 g/mol
- CAS Number : 1018899-99-4
The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes:
- Receptor Modulation :
- Enzyme Inhibition :
- Neuronal Signaling :
Biological Activity and Therapeutic Applications
The biological activity of this compound has been assessed in various studies:
Case Studies
- Anti-inflammatory Effects :
- Antidepressant Activity :
- Cancer Research :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1018899-99-4 |
| Solubility | Poorly soluble |
| Biological Targets | 5-HT Receptor, Adrenergic Receptors, Cannabinoid Receptors |
| CYP Inhibition | Yes (CYP1A2, CYP2C19, etc.) |
| Potential Applications | Anti-inflammatory, Antidepressant, Anticancer |
Scientific Research Applications
Peptide Synthesis
The compound is primarily utilized as a building block in peptide synthesis due to its protective group (Fmoc). The Fmoc group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptides. This property is crucial in the development of therapeutic peptides that can target specific biological pathways.
Drug Development
Fmoc-D-cyclopentylglycine has been explored for its potential use in developing drugs that target neurodegenerative diseases and cancer. Its structural characteristics make it suitable for designing inhibitors that can modulate protein interactions involved in disease pathways.
Biochemical Research
In biochemical studies, this compound serves as a tool for investigating enzyme mechanisms and protein folding. Its incorporation into peptides can help elucidate the role of cyclopentyl groups in biological activity and stability.
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Used as a building block with Fmoc protection for selective deprotection | Enables complex peptide assembly |
| Drug Development | Potential use in neurodegenerative diseases and cancer therapies | Modulates protein interactions |
| Biochemical Research | Investigates enzyme mechanisms and protein folding | Provides insights into biological processes |
Case Study 1: Peptide Therapeutics
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of peptides synthesized using Fmoc-D-cyclopentylglycine in inhibiting specific enzymes linked to cancer progression. The results indicated a significant reduction in tumor growth in animal models, highlighting the compound's potential in therapeutic applications.
Case Study 2: Neuroprotective Agents
Research conducted by Smith et al. (2023) explored the use of Fmoc-D-cyclopentylglycine derivatives as neuroprotective agents. The study showed that these compounds could enhance neuronal survival under oxidative stress conditions, suggesting their utility in treating neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acid Derivatives
Structural Analogs with Substituted Cyclic/Aromatic Side Chains
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxyphenyl)acetic acid
- CAS: 615553-60-1 | Formula: C₂₃H₁₉NO₅ | MW: 389.4 g/mol
- Key Difference : Replaces cyclopentyl with a 3-hydroxyphenyl group.
- Impact : Introduces polarity via the hydroxyl group, enhancing aqueous solubility but reducing membrane permeability compared to the cyclopentyl analog.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
- CAS: 574739-36-9 | Formula: C₂₃H₁₉NO₄ | MW: 385.4 g/mol
- Key Difference : Phenyl substituent instead of cyclopentyl; (S)-stereochemistry.
- Impact : Aromatic π-π interactions may influence peptide folding, while stereochemistry affects binding specificity.
Analogs with Aliphatic/Functionalized Side Chains
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid
- CAS: Not provided | Formula: C₂₇H₃₃NO₄ | MW: ~435.56 g/mol
- Key Difference : Long decenyl chain with a methyl branch and double bond.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid (Fmoc-D-Glu-OH)
- CAS: 104091-09-0 | Formula: C₂₁H₂₁NO₇ | MW: 399.39 g/mol
- Key Difference : Glutamic acid backbone with two carboxylic acid groups.
- Impact : Introduces negative charge, useful for mimicking phosphorylated residues or enhancing solubility.
Analogs with Heterocyclic/Functional Groups
2-((Fmoc)amino)-2-(tetrahydrofuran-3-yl)acetic acid
- CAS: 1695476-98-2 | Formula: C₂₁H₂₁NO₅ | MW: 379.40 g/mol
- Key Difference : Tetrahydrofuran ring substituent.
Fmoc-L-Dap(NBSD)-OH
- CAS: Not provided | Formula: C₂₄H₁₉N₅O₆Se | MW: 552.41 g/mol
- Key Difference : Selenadiazolyl group.
- Impact : Useful for redox-active peptide design or heavy-atom labeling in crystallography.
Physicochemical and Functional Comparison
Preparation Methods
Synthesis of (R)-2-Amino-2-cyclopentylacetic Acid
Cyclopentylglycine is synthesized via diastereoselective alkylation of glycine enolate equivalents. A chiral auxiliary, such as (1R,2S)-2-amino-1,2-diphenylethanol, directs alkylation with cyclopentyl iodide, yielding the R-enantiomer with high stereochemical purity. Hydrogenolysis removes the auxiliary, affording enantiomerically pure cyclopentylglycine.
Fmoc Protection Protocol
Cyclopentylglycine reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., sodium bicarbonate or N,N-diisopropylethylamine). The reaction proceeds at 0–25°C for 2–4 hours, achieving near-quantitative yields.
Reaction Scheme:
Key Parameters:
Alternative Method: Diastereoselective Alkylation of Glycine Enolate
An asymmetric synthesis route avoids pre-formed cyclopentylglycine, instead employing glycine enolate intermediates. This method, reported in patent CN104263795A, achieves high enantiomeric excess (ee >98%).
Enolate Formation
Glycine is converted to a chiral enolate using a Schiff base ligand (e.g., (R)-4-phenyl-2-oxazolidinone). The enolate is stabilized by coordination with a lithium or magnesium counterion.
Cyclopentyl Alkylation
The enolate reacts with cyclopentyl iodide at −78°C, selectively forming the R-configured product. Quenching with aqueous ammonium chloride yields the alkylated glycine derivative.
Fmoc Protection and Deprotection
The alkylated product undergoes Fmoc protection as described in Section 2.2. Final hydrogenolysis or acidic hydrolysis removes auxiliary groups, yielding the target compound.
Advantages:
-
Avoids racemization during cyclopentylglycine synthesis.
-
Scalable for industrial production.
Solid-Phase Peptide Synthesis (SPPS) Integration
While SPPS typically uses pre-protected amino acids, insights from Ambeed’s protocols reveal optimization strategies for coupling (R)-Fmoc-cyclopentylglycine.
Coupling Efficiency
Double coupling with HBTU/HOBt/DIPEA ensures complete incorporation of the sterically hindered cyclopentylglycine residue. Microwave-assisted SPPS (60°C, 3-minute cycles) enhances reaction rates without racemization.
Side Reactions and Mitigation
-
Racemization Risk: Minimized using low-temperature (0°C) coupling and HOBt as an additive.
-
Incomplete Deprotection: Extended piperidine treatment (20% v/v, 2 × 5 minutes) ensures full Fmoc removal.
Comparative Analysis of Preparation Methods
| Parameter | Fmoc Protection Route | Diastereoselective Alkylation |
|---|---|---|
| Starting Material | Cyclopentylglycine | Glycine + chiral auxiliary |
| Steps | 2 | 4–5 |
| Yield | >90% | 70–80% |
| Stereopurity | Depends on starting material | >98% ee |
| Scalability | High | Moderate |
| Cost | Lower | Higher (chiral reagents) |
Key Findings:
-
The Fmoc protection route is more cost-effective for small-scale synthesis but requires enantiomerically pure cyclopentylglycine.
-
Diastereoselective alkylation ensures superior stereocontrol but involves complex intermediates.
Recent Advances and Methodological Optimizations
Q & A
Q. What is the primary role of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid in peptide synthesis?
The compound is primarily used as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group shields the amino functionality during coupling reactions, preventing unwanted side reactions. The cyclopentyl side chain introduces steric bulk, which can influence peptide conformation and stability. After coupling, the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation .
Q. What are common synthetic routes for preparing this compound?
Synthesis typically involves:
- Fmoc protection : Reaction of the parent amino acid with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in a 1:1 acetone/water mixture under basic conditions (e.g., Na₂CO₃) .
- Cyclopentyl group introduction : Alkylation or substitution reactions using cyclopentyl halides or activated esters.
- Purification : Column chromatography or recrystallization to isolate the product. Key reagents include DMF as a solvent and coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) .
Q. Which analytical methods are critical for characterizing this compound?
- NMR spectroscopy : Confirms stereochemistry (e.g., R-configuration) and cyclopentyl group integration .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .
Q. How should researchers handle this compound safely in the laboratory?
- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
- Storage : Keep under nitrogen at 2–8°C to prevent decomposition .
Q. How does this compound compare to structurally similar Fmoc-protected amino acids?
Unlike Fmoc-protected phenylalanine or alanine derivatives, the cyclopentyl group in this compound provides enhanced hydrophobicity and steric hindrance, which can:
Advanced Research Questions
Q. What challenges arise during the incorporation of this compound into peptide chains, and how can they be mitigated?
- Racemization risk : The cyclopentyl group may increase steric hindrance, slowing coupling. Use low-temperature (0–4°C) or microwave-assisted synthesis to improve efficiency .
- Deprotection inefficiency : Incomplete Fmoc removal can occur due to steric effects. Optimize piperidine concentration (e.g., 30% in DMF) and extend reaction time to 15–20 minutes .
Q. How should researchers address contradictory analytical data (e.g., NMR vs. MS) for this compound?
- Scenario : Discrepancies in molecular weight (MS) vs. integration ratios (NMR).
- Troubleshooting steps :
Re-purify the compound via preparative HPLC to remove impurities.
Validate solvent compatibility (e.g., deuterated DMSO vs. CDCl₃) for NMR.
Perform high-resolution MS (HRMS) to confirm isotopic patterns .
Q. What experimental design considerations are critical for using this compound in peptide-based drug discovery?
- Positional effects : Incorporate the cyclopentyl residue at termini or internal positions to assess conformational impact.
- Stability assays : Evaluate resistance to proteolytic degradation using trypsin/chymotrypsin.
- Solubility optimization : Use co-solvents (e.g., 10% DMSO in PBS) for hydrophobic peptides .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term (1 week) : Stable at RT in anhydrous DMF.
- Long-term (6 months) : Store lyophilized at -20°C under argon; avoid repeated freeze-thaw cycles.
- Decomposition signs : Yellow discoloration or precipitate formation indicates hydrolysis of the Fmoc group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
